molecular formula C11H9BrO2 B14518967 3-[(2-Bromophenyl)methylidene]oxolan-2-one CAS No. 62514-59-4

3-[(2-Bromophenyl)methylidene]oxolan-2-one

Cat. No.: B14518967
CAS No.: 62514-59-4
M. Wt: 253.09 g/mol
InChI Key: GJXJKXIVOYZAOG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[(2-Bromophenyl)methylidene]oxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[(2-Bromophenyl)methylidene]oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

3-[(2-Bromophenyl)methylidene]oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for further modification and optimization in drug discovery programs.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical processes. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-[(2-Bromophenyl)methylidene]oxolan-2-one can be compared with other similar compounds, such as:

    3-[(2-Chlorophenyl)methylidene]oxolan-2-one: This compound has a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

    3-[(2-Fluorophenyl)methylidene]oxolan-2-one: This compound has a fluorine atom instead of a bromine atom. Fluorine substitution can lead to different chemical and biological properties due to the unique characteristics of fluorine.

    3-[(2-Methylphenyl)methylidene]oxolan-2-one: This compound has a methyl group instead of a bromine atom. The presence of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

The uniqueness of this compound lies in its bromine substitution, which imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

62514-59-4

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

3-[(2-bromophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9BrO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2

InChI Key

GJXJKXIVOYZAOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2Br

Origin of Product

United States

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